Sucrose 1'-Carboxylic Acid
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Overview
Description
Sucrose 1’-Carboxylic Acid is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of a carboxyl group (-COOH) attached to the sucrose molecule. Carboxylic acids are known for their role in various biochemical processes and industrial applications due to their acidic properties and ability to form hydrogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carboxylic acids, including Sucrose 1’-Carboxylic Acid, can be achieved through several methods:
Oxidation of Primary Alcohols or Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Carboxylation of Organometallic Intermediates: This involves the reaction of organometallic compounds with carbon dioxide to form carboxylic acids.
Industrial Production Methods
Industrial production of carboxylic acids often involves the fermentation of sugar-rich substrates such as sucrose. Microbial fermentation processes can convert these substrates into various carboxylic acids, including Sucrose 1’-Carboxylic Acid .
Chemical Reactions Analysis
Types of Reactions
Sucrose 1’-Carboxylic Acid can undergo several types of chemical reactions:
Oxidation: The carboxyl group can be further oxidized under specific conditions.
Substitution: The hydroxyl group in the carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Acidic or basic catalysts for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of carbon dioxide and water.
Reduction: Formation of primary alcohols.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
Sucrose 1’-Carboxylic Acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Investigated for its potential therapeutic properties and its role in drug delivery systems.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of Sucrose 1’-Carboxylic Acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sucrose Phosphorylase: Catalyzes the phosphorolysis of sucrose to yield glucose 1-phosphate and fructose.
Glucosylglycerol: A derivative of sucrose with similar biochemical properties.
Uniqueness
Sucrose 1’-Carboxylic Acid is unique due to its specific carboxyl group attachment, which imparts distinct chemical and physical properties compared to other sucrose derivatives .
Properties
Molecular Formula |
C12H20O12 |
---|---|
Molecular Weight |
356.28 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-3-5(15)7(17)8(18)10(22-3)24-12(11(20)21)9(19)6(16)4(2-14)23-12/h3-10,13-19H,1-2H2,(H,20,21)/t3-,4-,5-,6-,7+,8-,9+,10-,12-/m1/s1 |
InChI Key |
QAFMXSFJVDDQAY-NAGQNKAHSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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